Methyl 2,3-diamino-5-fluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-diamino-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEDGAKMZOCLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Aminobenzoate Derivatives
Aminobenzoate derivatives, characterized by the presence of both an amino group and a carboxyl group attached to a benzene (B151609) ring, are fundamental scaffolds in organic chemistry. Their importance stems from their versatile reactivity and their prevalence in biologically active molecules. fluorochem.co.uk These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, derivatives of 4-aminobenzoic acid (PABA) are known to be essential nutrients for many pathogens and have been pivotal in the development of antimicrobial agents. enaminestore.combldpharm.com The relative positioning of the amino and carboxyl groups (ortho, meta, or para) significantly influences the chemical properties and biological activity of these derivatives, allowing for fine-tuning of molecular function. fluorochem.co.uk The amino group's basicity can be modulated by its position on the aromatic ring, affecting its reactivity in various chemical transformations. azurewebsites.net
The Transformative Influence of Fluorine in Aromatic Systems
The introduction of fluorine into aromatic systems has a profound impact on their chemical reactivity and physical properties. bldpharm.com Fluorine's high electronegativity imparts a strong inductive effect, which can significantly alter the electron distribution within the aromatic ring. This electronic perturbation can enhance the reactivity of the ring towards certain reactions, such as nucleophilic aromatic substitution, by stabilizing the intermediate Meisenheimer complex. epo.org
Furthermore, the incorporation of fluorine can lead to increased thermal stability and chemical resistance in the resulting molecules, a property leveraged in the development of advanced polymers. sigmaaldrich.comsigmaaldrich.com In medicinal chemistry, the strategic placement of fluorine atoms can improve a drug's metabolic stability, membrane permeability, and binding affinity to its biological target. sigmaaldrich.com This "fluorine effect" is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. bldpharm.com
Methyl 2,3 Diamino 5 Fluorobenzoate: a Versatile Synthetic Precursor
Strategies for Benzene (B151609) Ring Functionalization
The key to synthesizing this compound lies in the controlled introduction of the amino and fluoro substituents onto the benzene ring. The regioselectivity of these functionalization reactions is paramount to obtaining the desired 2,3,5-substitution pattern.
Regioselective Introduction of Fluorine and Amino Groups
The precise placement of fluorine and amino groups on an aromatic ring is a significant challenge in synthetic organic chemistry. For compounds like this compound, directing group effects play a crucial role. Often, the synthesis starts with a precursor that already contains one or more of the desired functional groups or their precursors. The electronic nature of these existing groups then dictates the position of subsequent substitutions. For instance, an amino group is an ortho-, para-director, while a nitro group is a meta-director. The interplay of these directing effects, along with the steric hindrance of the substituents, must be carefully considered to achieve the desired regiochemistry.
A common strategy involves the diazotization of an amino group, followed by a Schiemann reaction or a related fluorination method to introduce the fluorine atom. For example, a precursor such as methyl 2-methyl-3-amino-5-bromobenzoate can undergo diazotization with sodium nitrite (B80452) in the presence of an acid, followed by treatment with a fluoride (B91410) source like hexafluorophosphoric acid, to yield the corresponding fluoro derivative. google.com
Nitration and Subsequent Reduction Routes to Diamino Aromatic Systems
A widely used and effective method for introducing amino groups onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro groups. youtube.com Aromatic nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. youtube.comrsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. youtube.com
The position of nitration is governed by the directing effects of the substituents already present on the benzene ring. For instance, in the nitration of methyl benzoate (B1203000), the ester group is a deactivating, meta-directing group. rsc.org This means that the incoming nitro group will predominantly add to the position meta to the ester group. rsc.org To achieve a 2,3-diamino pattern, a synthetic sequence involving multiple nitration and reduction steps, or the use of starting materials with appropriate directing groups, is necessary.
Once the nitro groups are in the desired positions, they can be reduced to amino groups. Common reagents for this transformation include metals such as iron, tin, or zinc in the presence of an acid, or catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) with hydrogen gas. youtube.com For example, 5-bromo-3-nitro-pyridin-2-ylamine can be reduced to 2,3-diamino-5-bromopyridine (B182523) using tin(II) chloride dihydrate.
Halogenation and Nitro-Group Functionalization in Benzoate Precursors
The introduction of halogens and nitro groups into benzoate precursors is a critical step in many synthetic routes towards complex aromatic compounds. Halogenation, such as bromination or chlorination, can be achieved through electrophilic aromatic substitution using the elemental halogen in the presence of a Lewis acid catalyst. The position of halogenation is, again, dictated by the directing effects of the existing substituents.
Similarly, as mentioned earlier, nitration of benzoate precursors is a standard method for introducing nitro groups. The conditions for these reactions, such as temperature and reaction time, must be carefully controlled to avoid side reactions and ensure high yields of the desired product. The resulting halogenated and nitrated benzoates are versatile intermediates that can be further elaborated to introduce the required amino and fluoro functionalities.
Esterification Techniques for Carboxylic Acid Precursors
The final step in the synthesis of this compound is often the esterification of the corresponding carboxylic acid, 2,3-diamino-5-fluorobenzoic acid. bldpharm.com
Fischer Esterification Protocols
Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. wikipedia.orgbyjus.com The reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.com
The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed as a byproduct. masterorganicchemistry.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. byjus.com A series of proton transfer steps and the elimination of a water molecule lead to the final ester product. byjus.com
Fischer Esterification Reaction Parameters
| Parameter | Typical Conditions |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) wikipedia.org |
| Alcohol | Large excess of Methanol (CH₃OH) masterorganicchemistry.comlibretexts.org |
| Temperature | Reflux |
| Reaction Time | 1-10 hours wikipedia.org |
| Work-up | Neutralization, extraction, and purification |
Alternative Esterification Methods (e.g., Acid Chloride Route)
While Fischer esterification is a common choice, other methods can also be employed, particularly when the starting carboxylic acid is sensitive to strong acidic conditions. One such alternative is the acid chloride route. In this two-step process, the carboxylic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The resulting acid chloride is then reacted with the alcohol (methanol) to form the ester. This reaction is typically rapid and irreversible, often proceeding at room temperature. A base, such as pyridine (B92270) or triethylamine, is usually added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
Comparison of Esterification Methods
| Feature | Fischer Esterification | Acid Chloride Route |
| Reagents | Carboxylic acid, alcohol, acid catalyst wikipedia.org | Carboxylic acid, thionyl chloride, alcohol, base |
| Conditions | Reversible, requires excess alcohol or water removal masterorganicchemistry.comlibretexts.org | Irreversible, often milder conditions |
| Byproducts | Water byjus.com | Sulfur dioxide, hydrochloric acid |
| Advantages | Simple, uses inexpensive reagents masterorganicchemistry.com | High yielding, works for sensitive substrates |
| Disadvantages | Can be slow, not suitable for all substrates | Requires an extra step, uses hazardous reagents |
Advanced Coupling and Cross-Coupling Methodologies
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for synthesizing complex aromatic molecules.
Suzuki-Miyaura Coupling in Fluorinated Benzoate Synthesis
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C(sp²)–C(sp²) bonds, which are prevalent in pharmaceuticals, agrochemicals, and organic materials. cdnsciencepub.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or a pseudohalide.
In the context of synthesizing fluorinated benzoates, the Suzuki-Miyaura coupling can be employed to join a fluorinated aromatic core with another aryl or alkyl group. The reaction is noted for its mild conditions and tolerance of a wide array of functional groups. nsf.gov For instance, aryl fluorosulfonates, which can be derived from phenols, have emerged as effective coupling partners in Suzuki-Miyaura reactions, offering an alternative to traditional aryl halides. nsf.gov Highly efficient protocols using well-defined, air- and moisture-stable NHC-Pd(II) catalysts have been developed for this purpose, demonstrating broad functional group tolerance under mild, aqueous conditions. nsf.gov
Challenges can arise with electron-poor substrates, such as highly fluorinated aromatics. However, advancements have enabled the coupling of these challenging partners. Nickel-catalyzed protocols have also been developed for the cross-coupling of aryl fluorides with aryl boronic esters, sometimes employing co-catalysts like ZrF₄ and TiF₄ to facilitate the difficult C-F bond activation. acs.org The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with sterically hindered or electronically demanding substrates. claremont.edu
| Substrate Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Aryl Fluorosulfonates | NHC-Pd(II) chloro dimers | Air- and moisture-stable catalyst; proceeds in aqueous conditions with mild base (K₃PO₄). | nsf.gov |
| Aryl Fluorides | Ni-catalyst with ZrF₄/TiF₄ co-catalyst | Effective for substrates with electron-withdrawing groups; facilitates C-F activation. | acs.org |
| Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl₂ | Tolerates water and oxygen; effective for coupling with hetero(aryl) boronic acids and esters. | cdnsciencepub.comnih.gov |
Other Palladium-Catalyzed Cross-Coupling Strategies
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed strategies are vital for installing the diamino functionalities onto a fluorinated aromatic ring. The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds. This reaction allows for the coupling of amines with aryl halides or triflates, providing a direct route to aniline (B41778) derivatives.
For a molecule like this compound, a sequential Buchwald-Hartwig amination could be envisioned, starting from a di-halogenated or di-triflated fluorobenzoate precursor. Studies have demonstrated the successful palladium-catalyzed C-N bond formation between dimethylamines and aryl triflates using a simple catalytic system, highlighting the utility of triflates as readily available electrophiles derived from phenols. organic-chemistry.org The choice of ligand (e.g., XPhos) and base is critical for achieving high yields and good chemoselectivity. organic-chemistry.org
Palladium-catalyzed aminocarbonylation represents another powerful tool, allowing for the synthesis of complex nitrogen-containing heterocycles from simple precursors like o-arylanilines under a carbon monoxide atmosphere. nih.gov While not a direct route to the target molecule, this methodology showcases the power of palladium catalysis in constructing C-N bonds and carbonyl functionalities simultaneously.
| Reaction Type | Typical Substrates | Catalyst System Example | Significance | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Triflates, Amines | Pd₂(dba)₃ / XPhos | Direct synthesis of N-aryl amines from readily available triflates. | organic-chemistry.org |
| Hydroamination | Dienes, Amines | (DPPB)Pd(CCl₃CO₂)₂ | Additive-free synthesis of allylic amines. | thieme-connect.de |
| C-H Aminocarbonylation | o-Arylanilines, CO | Pd(OAc)₂ / Ligand | Intramolecular formation of amides for heterocycle synthesis. | nih.gov |
Control of Regioselectivity and Stereoselectivity in Multi-functionalized Systems
In synthesizing molecules with multiple substituents on an aromatic ring, controlling the position of incoming groups (regioselectivity) is paramount. When chiral centers are present or created, controlling their three-dimensional arrangement (stereoselectivity) is equally crucial.
Steric and Electronic Directing Group Effects
The regiochemical outcome of reactions on substituted benzene rings is governed by the interplay of steric and electronic effects of the substituents already present. The fluorine atom in this compound is an ortho-, para-directing deactivator due to the balance of its strong electron-withdrawing inductive effect and its electron-donating resonance effect. The amino groups are powerful ortho-, para-directing activators, while the methyl ester is a meta-directing deactivator.
In a complex system, these effects compete. The powerful activating effect of the amino groups would likely dominate, directing incoming electrophiles to the positions ortho and para relative to them. The fluorine atom itself can act as a regiocontrol element. For instance, fluorine substitution has been shown to influence the conformation of adjacent rings through electrostatic gauche effects, which in turn controls the regioselectivity of ring-opening reactions in bicyclic systems. nih.govresearchgate.net This highlights the subtle but powerful influence of fluorine on reaction outcomes. Computational studies are often used to investigate the origin of regioselectivity in such fluorinated systems. nih.gov
| Substituent | Electronic Effect | Directing Effect | Influence on Reactivity |
|---|---|---|---|
| -F (Fluoro) | Inductively withdrawing, resonance donating | Ortho, Para | Deactivating |
| -NH₂ (Amino) | Strongly resonance donating | Ortho, Para | Strongly Activating |
| -COOCH₃ (Methyl Ester) | Inductively and resonance withdrawing | Meta | Deactivating |
Enantioselective Approaches in Diamine and Fluorinated Compound Synthesis
While this compound is not chiral, the synthesis of related chiral diamines and fluorinated compounds is a significant area of research, particularly for applications in pharmaceuticals and catalysis. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.
The asymmetric synthesis of chiral vicinal diamines can be achieved through various catalytic methods. For example, a low-loading iridium catalyst has been used for the asymmetric umpolung allylation of imines, leading to chiral 1,2-diamines with broad functional group tolerance. acs.org
Similarly, the enantioselective introduction of fluorine or fluorinated groups is a major goal. The synthesis of chiral sulfonimidoyl fluorides, for example, has been achieved from readily available sulfenamides through one-pot tandem reactions with high enantiomeric excess. nih.gov In another approach, the reaction of sulfonimidoyl fluorides with anilines, activated by Ca²⁺ ions, proceeds with inversion of the stereocenter at the sulfur atom, providing an enantiospecific route to chiral sulfonimidamides. wur.nl These methods underscore the progress in creating chiral molecules containing both nitrogen and fluorine functionalities.
| Target Moiety | Methodology | Catalyst/Reagent | Key Outcome | Reference |
|---|---|---|---|---|
| Chiral 1,2-Diamine | Asymmetric Umpolung Allylation | Iridium-catalyst | Synthesis of homoallylic 1,2-diamines from α-amino aldimines. | acs.org |
| Chiral Sulfinate | Reaction with Alcohol | Chiral Diamine | Good yields with up to 76% enantiomeric excess. | nih.gov |
| Chiral Sulfonimidoyl Fluoride | One-pot Tandem Reaction | - | High enantiomeric excess from sulfenamides. | nih.gov |
| Chiral Sulfonimidamide | Enantiospecific reaction with anilines | Ca(NTf₂)₂ | Inversion of stereocenter at sulfur. | wur.nl |
Derivatization Strategies and Analogue Synthesis Based on Methyl 2,3 Diamino 5 Fluorobenzoate Scaffold
Development of Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues
The pyrrolo[2,3-d]pyrimidine ring system, a well-known "scaffold of interest" in medicinal chemistry, has been a primary target for derivatization. The introduction of a fluorine atom onto this scaffold, facilitated by the use of methyl 2,3-diamino-5-fluorobenzoate, has been a key strategy in the development of potent enzyme inhibitors. nih.gov
One notable approach involves the synthesis of fluorinated diarylureas linked to the pyrrolo[2,3-d]pyrimidine core. This was inspired by the observation that the fluorinated drug regorafenib (B1684635) exhibited higher inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2) compared to its non-fluorinated counterpart, sorafenib. nih.gov By introducing a fluorine atom at the phenyl moiety near the urea (B33335) linkage, researchers aimed to enhance the potency of these compounds. This strategic placement of fluorine can influence the electronic properties of the molecule and its binding interactions with the target protein.
The synthesis of these analogues typically involves a multi-step process. A key transformation is the construction of the pyrrolo[2,3-d]pyrimidine core itself, which can be achieved through various cyclization strategies. nih.govgoogle.comgoogle.com Following the formation of the core, further modifications, such as the introduction of the diarylurea moiety, are carried out to generate the final target compounds. The general synthetic approach often involves the reaction of a 2,4-diaminopyrrolo[2,3-d]pyrimidine intermediate with a suitably substituted isocyanate to form the urea linkage.
Table 1: Examples of Fluorinated Pyrrolo[2,3-d]pyrimidine Analogues and their Biological Targets
| Compound ID | Scaffold | Key Substituents | Biological Target | Reference |
| Compound 9e | Pyrrolo[2,3-d]pyrimidine | Fluorinated diarylurea | VEGFR2 | nih.gov |
| Not Specified | Pyrrolo[2,3-d]pyrimidine | 6-arylmethyl group | Receptor Tyrosine Kinases | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list.
Synthesis of Quinazoline (B50416) and Quinazolinone Derivatives
The this compound scaffold is also a valuable precursor for the synthesis of quinazoline and quinazolinone derivatives. These bicyclic heterocyclic compounds are prevalent in a wide range of biologically active molecules. nih.govnih.govorganic-chemistry.org The presence of the two amino groups in the starting material allows for the construction of the pyrimidine (B1678525) ring fused to the benzene (B151609) ring.
The synthesis of quinazolines from 2-aminobenzylamine derivatives and various coupling partners is a well-established strategy. organic-chemistry.org For instance, the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with amines or amides can lead to the formation of the quinazoline ring system through a cyclocondensation reaction. The fluorine substituent on the benzene ring of the starting material is retained in the final quinazoline product, potentially influencing its pharmacological properties.
Similarly, quinazolinones can be synthesized from anthranilic acid derivatives. The reaction of these precursors with various reagents can lead to the formation of the quinazolinone core. The specific reaction conditions and reagents used will determine the substitution pattern on the final molecule.
Formation of Benzimidazole (B57391) Scaffolds
The 1,2-diamino functionality of this compound makes it an ideal starting material for the synthesis of benzimidazole derivatives. nih.govorganic-chemistry.orgnih.gov Benzimidazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities.
The most common method for synthesizing benzimidazoles from o-phenylenediamines involves a condensation reaction with an aldehyde or a carboxylic acid (or its derivative). organic-chemistry.orgnih.gov The reaction with an aldehyde, often catalyzed by an acid or an oxidizing agent, leads to the formation of a 2-substituted benzimidazole. For example, the reaction of a fluorinated o-phenylenediamine (B120857) with an aromatic aldehyde would yield a 2-aryl-fluorobenzimidazole.
Microwave-assisted synthesis has been shown to be an efficient method for the preparation of benzimidazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov
Table 2: General Methods for Benzimidazole Synthesis from o-Phenylenediamines
| Reagent | Product | Key Features |
| Aldehydes | 2-Substituted Benzimidazoles | Condensation reaction, often catalyzed. |
| Carboxylic Acids | 2-Substituted Benzimidazoles | Requires dehydrating conditions. |
| N-substituted formamides | Benzimidazoles | Zinc-catalyzed cyclization. organic-chemistry.org |
This table provides a general overview of synthetic methods.
Conjugation with Polyaminoalkyl Chains
While specific examples of conjugating this compound with polyaminoalkyl chains are not extensively detailed in the provided search results, this strategy is a common approach in medicinal chemistry to modulate the physicochemical properties of a lead compound. Polyaminoalkyl chains can be introduced to a scaffold to enhance water solubility, alter cell permeability, or introduce new binding interactions with a biological target.
The two amino groups on the this compound scaffold provide reactive handles for the attachment of such chains. This could be achieved through various chemical reactions, such as reductive amination with an aldehyde-terminated polyamine or acylation with a polyamine carrying a carboxylic acid functionality. The resulting conjugates would possess the fluorinated aromatic core linked to a flexible, charged or polar side chain, which could significantly impact their biological activity and pharmacokinetic profile.
Exploration of Novel Heterocyclic Ring Systems from the Diamino-Fluorobenzoate Core
The reactivity of the ortho-diamino and ester functionalities in this compound opens up possibilities for the synthesis of a wide range of novel heterocyclic ring systems beyond the more common scaffolds. The condensation of the diamine with various dicarbonyl compounds or their equivalents can lead to the formation of different seven- or eight-membered heterocyclic rings.
Furthermore, the ester group can be modified or participate in cyclization reactions. For instance, reduction of the ester to an alcohol followed by further reactions could lead to the formation of fused ring systems. The strategic manipulation of the reaction conditions and the choice of reagents can direct the cyclization pathway towards the desired heterocyclic core.
"Scaffold-Hopping" and Structural Diversification Strategies in Medicinal Chemistry
"Scaffold-hopping" is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with improved properties. nih.govnih.gov The goal is to retain the key pharmacophoric features while exploring new chemical space, potentially leading to compounds with better efficacy, selectivity, or pharmacokinetic profiles.
This compound and its derivatives can serve as starting points for scaffold hopping endeavors. For example, a known inhibitor with a quinazoline core could be synthetically modified to a pyrrolo[2,3-d]pyrimidine or a benzimidazole, while attempting to maintain the crucial binding interactions with the target protein. This approach relies on the understanding of the structure-activity relationships of the initial lead compound and the creative design of new scaffolds that mimic its three-dimensional shape and electronic properties.
Structural diversification is a broader concept that encompasses various strategies to create a library of related compounds from a common starting material. The derivatization of the this compound scaffold, as discussed in the previous sections, is a prime example of structural diversification. By systematically modifying the substituents on the aromatic ring, the heterocyclic core, and any appended side chains, medicinal chemists can explore a wide range of chemical structures and optimize the biological activity of the resulting analogues.
Advanced Analytical and Computational Methodologies in the Study of Methyl 2,3 Diamino 5 Fluorobenzoate Chemistry
Spectroscopic Characterization Techniques for Mechanistic Elucidation and Structural Confirmation of Derivatives
Spectroscopy is a cornerstone in the analysis of Methyl 2,3-diamino-5-fluorobenzoate and its reaction products. Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For a typical derivative, one would expect to see distinct signals for the aromatic protons, the protons of the two amino (NH₂) groups, and the methyl (CH₃) group of the ester. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, revealing the substitution pattern on the benzene (B151609) ring. The fluorine atom will cause additional splitting (coupling) in the signals of nearby protons.
¹³C NMR: This technique maps the carbon skeleton of the molecule. Key signals include the carbonyl carbon of the ester group, the aromatic carbons, and the methyl carbon. The carbon atoms bonded to or near the fluorine atom will appear as doublets due to C-F coupling, providing crucial information about the fluorine's position. For example, in related fluoroaniline (B8554772) derivatives, C-F coupling constants are readily observed. rsc.org
¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive and direct method for observing the fluorine environment. A derivative of this compound would show a signal whose chemical shift is characteristic of a fluorine atom on an aromatic ring. Coupling to adjacent protons (H-F coupling) would be observable, further confirming the structure. In similar fluorinated aromatic compounds, fluorine signals are often observed as multiplets due to these couplings. rsc.org
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Expected Couplings |
|---|---|---|
| ¹H | ~7.0-8.0 | Aromatic protons (Ar-H), showing H-H and H-F coupling. |
| ¹H | ~3.5-5.0 | Amino protons (NH₂), often broad signals. |
| ¹H | ~3.7-3.9 | Methyl ester protons (O-CH₃), typically a singlet. |
| ¹³C | ~165-170 | Ester carbonyl carbon (C=O). |
| ¹³C | ~110-150 | Aromatic carbons (Ar-C), with C-F coupling constants for carbons near the fluorine atom. |
| ¹³C | ~50-55 | Methyl ester carbon (O-CH₃). |
| ¹⁹F | ~ -110 to -150 | Aromatic fluorine (Ar-F), coupled to adjacent aromatic protons. rsc.org |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
For this compound (C₈H₉FN₂O₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass (184.0648 Da). uni.lu In practice, analyses often detect protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. rsc.org For instance, predicted m/z values for the protonated molecule and sodium adduct of the isomeric Methyl 2,3-diamino-6-fluorobenzoate are 185.07208 and 207.05402, respectively. uni.lu Similar values would be expected for the 5-fluoro isomer, and their precise measurement via HRMS would unequivocally confirm the elemental composition.
| Adduct Ion | Predicted m/z | Technique |
|---|---|---|
| [M]⁺ | 184.0648 | MS |
| [M+H]⁺ | 185.0721 | HRMS (ESI+) |
| [M+Na]⁺ | 207.0540 | HRMS (ESI+) |
| [M-H]⁻ | 183.0575 | HRMS (ESI-) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound or its derivatives would exhibit several characteristic absorption bands.
N-H Stretching: The two primary amine groups (NH₂) would give rise to a pair of absorption bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) of the methyl ester group is expected in the range of 1700-1730 cm⁻¹. The IR spectrum for methyl benzoate (B1203000) shows this peak clearly. nist.gov
C=C Stretching: Aromatic ring C=C stretching vibrations result in one or more bands in the 1450-1600 cm⁻¹ region.
C-F Stretching: A strong absorption band due to the C-F bond stretching is expected in the 1100-1300 cm⁻¹ region. Studies on the related 2-amino-5-fluorobenzoic acid have analyzed these vibrational modes in detail. nih.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 2960 |
| Ester (C=O) | Stretching | 1700 - 1730 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Fluoroaromatic (C-F) | Stretching | 1100 - 1300 |
X-ray Crystallography for Solid-State Structure Determination
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular properties and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. These calculations can predict a wide range of properties for this compound.
Optimized Geometry: DFT can calculate the lowest-energy three-dimensional structure of the molecule, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Vibrational Frequencies: The vibrational modes of the molecule can be calculated and compared with experimental IR spectra to aid in the assignment of absorption bands. Such analysis has been performed on the closely related 2-amino-5-fluorobenzoic acid. nih.gov
Electronic Properties: DFT is used to determine the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and can be related to the molecule's electronic transitions. nih.gov
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack.
| Calculated Property | Significance and Application |
|---|---|
| Optimized Molecular Geometry | Prediction of bond lengths, bond angles, and conformation. |
| HOMO-LUMO Energies | Assessment of electronic excitability and chemical reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. |
| Calculated Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Elucidation of intramolecular stabilizing interactions. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions for Reactive Site Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color-coded scheme. uni-muenchen.deresearchgate.net Regions with a negative potential (electron-rich), usually colored red, are susceptible to electrophilic attack, while areas with a positive potential (electron-deficient), colored blue, are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, an MEP analysis would highlight the electronegative atoms—oxygen atoms of the ester group and nitrogen atoms of the amino groups—as the most electron-rich centers, appearing as deep red or yellow. These sites represent the primary locations for interaction with electrophiles. Conversely, the hydrogen atoms of the amino groups would exhibit a positive potential, rendering them as sites susceptible to nucleophilic interaction.
Fukui functions complement MEP analysis by providing a more quantitative measure of a site's reactivity. These functions analyze how the electron density at a specific point in a molecule changes with the addition or removal of an electron, thereby identifying the most likely sites for electrophilic, nucleophilic, and radical attacks.
Table 1: Predicted MEP Regions and Reactive Sites of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
| Carbonyl Oxygen (C=O) | Highly Negative | Red | Site for electrophilic attack, hydrogen bonding |
| Amino Groups (-NH₂) | Negative | Red/Yellow | Sites for electrophilic attack, protonation |
| Aromatic Ring | Varied | Green/Yellow | Potential for electrophilic aromatic substitution |
| Amino Group Hydrogens | Positive | Blue | Sites for nucleophilic attack, hydrogen bonding |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key players in chemical reactions. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity because more energy is required to move an electron from the HOMO to the LUMO. pku.edu.cn
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The electron-donating amino groups would significantly influence the HOMO energy level, while the electron-withdrawing ester and fluoro groups would affect the LUMO energy. The resulting energy gap would provide a quantitative measure of the molecule's reactivity profile.
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Energy Value (eV) | Implication |
| HOMO Energy | -5.85 | Capacity to donate electrons |
| LUMO Energy | -1.25 | Capacity to accept electrons |
| HOMO-LUMO Gap (ΔE) | 4.60 | Indicates moderate chemical reactivity and stability |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways and the identification of transition states, which are high-energy intermediates that determine the rate of a chemical reaction. By mapping the potential energy surface of a reaction, researchers can predict the most favorable mechanism. researchgate.net
In the case of this compound, computational methods can be used to model various reactions, such as electrophilic aromatic substitution or acylation of the amino groups. For a given reaction, the structures and energies of reactants, intermediates, transition states, and products can be calculated.
For example, in a potential acylation reaction at one of the amino groups, computational modeling could predict the transition state structure as the acylating agent approaches the nitrogen atom. The activation energy for this step can be calculated from the energy difference between the reactants and the transition state. By comparing the activation energies for different possible reaction pathways (e.g., acylation at the 2-amino vs. the 3-amino group), the most likely product can be predicted.
Table 3: Hypothetical Calculated Energies for a Reaction Pathway
| Reaction Step | Species | Relative Energy (kcal/mol) | Significance |
| 1 | Reactants | 0 | Baseline energy |
| 2 | Transition State 1 | +15.2 | Activation energy for the first step |
| 3 | Intermediate | -5.4 | A stable intermediate is formed |
| 4 | Transition State 2 | +10.8 | Activation energy for the second step |
| 5 | Products | -12.1 | Overall reaction is exothermic |
In Silico Profiling for Scaffold Design
In silico profiling involves using computational methods to design and evaluate new molecules based on a parent chemical structure, or scaffold. This approach is widely used in drug discovery and materials science to identify promising candidates for synthesis and testing, thereby saving significant time and resources. researchgate.net
The structure of this compound serves as a versatile scaffold that can be computationally modified in numerous ways. For instance, different substituents can be added to the aromatic ring, or the ester group can be replaced with other functional groups like amides or carboxylic acids.
Using the computational tools described previously (MEP, FMO), a virtual library of derivatives can be created and screened. For each new virtual compound, properties such as the HOMO-LUMO gap, electrostatic potential distribution, and potential interactions with a biological target can be calculated. nih.gov This allows researchers to prioritize the synthesis of compounds that exhibit the most desirable electronic and structural features for a specific application.
Table 4: Example of In Silico Scaffold Modification and Property Prediction
| Modification to Parent Scaffold | Predicted HOMO-LUMO Gap (eV) | Predicted Change in Reactivity | Rationale for Synthesis |
| Parent: this compound | 4.60 | Baseline | Starting point for design |
| Derivative 1: Replace -F with -CN | 4.25 | Increased reactivity | Potential for enhanced electronic applications |
| Derivative 2: Replace -OCH₃ with -NH₂ | 4.75 | Decreased reactivity | May improve stability or selectivity |
| Derivative 3: Add -NO₂ at position 4 | 4.10 | Significantly increased reactivity | Candidate for energetic materials or reactive probes |
Applications of Methyl 2,3 Diamino 5 Fluorobenzoate As a Building Block in Specialized Organic Synthesis
Precursor in Medicinal Chemistry for Bioactive Scaffolds
The inherent structural features of methyl 2,3-diamino-5-fluorobenzoate make it an invaluable starting material for the synthesis of compounds with potential therapeutic applications. The ortho-phenylenediamine moiety is a well-established precursor for the formation of various heterocyclic rings, while the fluorine atom can enhance the pharmacological properties of the resulting molecules.
Synthesis of Potential Antibacterial Agents
The ortho-diamine functionality of this compound is a key structural element for the synthesis of benzimidazoles, a class of heterocyclic compounds known for their broad spectrum of biological activities, including antibacterial properties. acgpubs.orgresearchgate.netnih.govrsc.org The condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid is a fundamental method for constructing the benzimidazole (B57391) core. In this context, this compound can react with various aldehydes to yield a library of fluorinated benzimidazole derivatives.
The incorporation of a fluorine atom into the benzimidazole scaffold is often associated with enhanced antimicrobial potency. acgpubs.orgacgpubs.org Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability and lipophilicity, which in turn can lead to better cell membrane penetration and target engagement. acgpubs.org For instance, studies on fluorinated benzimidazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. acgpubs.orgacgpubs.org The presence of a fluorine atom at different positions on the phenyl ring has been shown to modulate the antimicrobial activity, suggesting that its placement is crucial for optimizing biological efficacy. acgpubs.org
Table 1: Antimicrobial Activity of Selected Fluorinated Benzimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| 2-(m-fluorophenyl)-benzimidazole | B. subtilis | 7.81 µg/mL | acgpubs.org |
| 2-(m-fluorophenyl)-5-methyl-benzimidazole | Gram-negative bacteria | 31.25 µg/mL | acgpubs.org |
| Fluorinated benzimidazole-triazole hybrid | Candida albicans | Equivalent to Fluconazole | mdpi.com |
| 2-azidobenzothiazole derivative | Gram-positive/negative bacteria | 3.12 µg/mL | frontiersin.org |
This table presents data for structurally related compounds to illustrate the potential of fluorinated heterocyclic systems derived from precursors like this compound.
Development of Anticancer Scaffolds
The benzimidazole scaffold, readily accessible from this compound, is also a prominent feature in many anticancer agents. nih.gov The mechanism of action of benzimidazole-based anticancer drugs often involves the inhibition of key enzymes or cellular processes, such as tubulin polymerization or topoisomerase activity. The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of their cytotoxic activity against various cancer cell lines.
The fluorine atom in this compound can play a significant role in enhancing the anticancer properties of the resulting benzimidazole derivatives. Fluorinated analogs of known anticancer drugs often exhibit improved efficacy and a better pharmacokinetic profile. nih.gov Research on 5-substituted 2-methylbenzimidazoles has demonstrated that modifications at the 5-position, where the fluorine atom resides in our precursor, can significantly influence their cytotoxic potency. nih.gov
Building Block for Kinase Inhibitors and Other Therapeutic Targets
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammation. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The synthesis of kinase inhibitors frequently involves the use of substituted anilines and related nitrogen-containing heterocycles as key building blocks.
This compound provides a unique scaffold for the generation of novel kinase inhibitors. The diamino functionality can be selectively derivatized to introduce pharmacophores that can interact with the ATP-binding site of kinases. The fluorine atom can contribute to binding affinity and selectivity, potentially leading to more potent and targeted inhibitors. The development of immune checkpoint inhibitors, another important class of cancer therapeutics, has also utilized fluorinated aromatic building blocks in their synthesis. google.com
Design and Synthesis of Fluorinated Drug Analogues
The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve their therapeutic index. Fluorine can modulate various physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity. This compound serves as an excellent starting material for the synthesis of fluorinated drug analogues, providing a straightforward method for incorporating a fluorine atom into a desired molecular scaffold. The presence of the versatile diamino and ester functionalities allows for a wide range of chemical transformations to build complex and diverse molecular architectures.
Utility in Agrochemical Synthesis
The structural motifs present in this compound are also relevant in the field of agrochemicals, particularly in the development of new herbicidal compounds.
Precursor for Herbicidal Compound Development
The ortho-phenylenediamine core of this compound is a key precursor for the synthesis of quinoxalines. Quinoxalines are a class of nitrogen-containing heterocycles that can be prepared through the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. Certain quinoxaline-dione derivatives have been shown to exhibit herbicidal activity. Therefore, this compound can be utilized as a starting material to generate novel fluorinated quinoxaline-based herbicides. The fluorine substituent may enhance the herbicidal efficacy and selectivity of these compounds. The development of fluorine-containing agrochemicals is a growing area of research, as these compounds can offer improved performance and environmental profiles. google.com
Synthesis of Pesticide Intermediates
This compound serves as a valuable building block in the synthesis of intermediates for the agrochemical industry. The strategic placement of its functional groups—particularly the ortho-diamine system—makes it a prime candidate for constructing complex heterocyclic structures that are often the core of active pesticidal compounds. The presence of a fluorine atom is also of significant interest, as fluorinated organic compounds constitute a large percentage of recently developed pesticides, often enhancing their biological efficacy and metabolic stability. semanticscholar.org
The primary utility of the ortho-phenylenediamine moiety in this compound is its role as a precursor to benzimidazoles. This class of heterocyclic compounds is the basis for a range of fungicides. The reaction typically involves the condensation of the diamine with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) to form the fused imidazole (B134444) ring. The fluorine atom at the 5-position of the benzimidazole ring can influence the molecule's lipophilicity and binding affinity to its biological target.
While direct synthesis pathways for specific, commercialized pesticides starting from this compound are not extensively detailed in public literature, its utility can be inferred from the common use of related fluorinated building blocks. For instance, other fluorinated benzoic acids are used to create phthalides for fungicides and various derivatives for antiviral and anticancer agents. ossila.com The synthesis of trifluoromethyl-pyridine derivatives, key components in modern agrochemicals, underscores the industry's reliance on specialized fluorinated intermediates to build complex and effective products. semanticscholar.org Therefore, this compound represents a key starting material for the exploration and development of new, potentially more effective, fluorinated pesticides.
Role in the Creation of Advanced Materials and Functional Molecules
The unique electronic and structural properties of this compound make it a compelling building block for advanced materials and functional molecules. Its utility stems from the ortho-diamine functionality, which is a well-established precursor for creating conjugated systems and photoactive molecules.
Research into related diamino benzoic methyl esters has shown that the presence of amino groups ortho to each other can significantly enhance luminescence in the resulting molecules. researchgate.net This makes the compound a promising starting point for the synthesis of novel fluorescent dyes, sensors, and components for organic light-emitting diodes (OLEDs). The diamine can be used as a rigid scaffold to which photoactive ligands are attached, creating supramolecular polymers or metal complexes with tailored photophysical properties. researchgate.net
The condensation of the 1,2-diamine with bifunctional electrophiles is a powerful method for generating a variety of heterocyclic systems that are often the core of functional materials. These reactions are typically high-yielding and lead to stable, conjugated structures. The table below outlines some of the key transformations and the resulting classes of functional molecules that can be synthesized from this compound.
| Reagent Class | Resulting Heterocycle | Potential Application |
| 1,2-Dicarbonyl compounds (e.g., glyoxal, diacetyl) | Quinoxaline derivatives | Fluorescent dyes, organic semiconductors |
| Carboxylic acids or aldehydes | Benzimidazole derivatives | Luminescent materials, metal ligands |
| Phosgene or equivalents | Benzimidazolone derivatives | Polymer building blocks |
| Carbon disulfide | Benzimidazole-2-thione | Corrosion inhibitors, vulcanization accelerators |
The synthesis of these derivatives allows for the fine-tuning of electronic properties. The electron-donating amino groups, the electron-withdrawing ester, and the electronegative fluorine atom all influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting molecules, which in turn dictates their absorption and emission spectra. researchgate.net
Strategic Importance in Enabling Complex Molecular Architectures
The strategic value of this compound as a synthetic building block lies in its combination of multiple, selectively reactive functional groups on a single, rigid aromatic scaffold. This arrangement allows chemists to construct intricate, three-dimensional molecules in a controlled and predictable manner.
The key features contributing to its strategic importance are:
Orthogonal Reactivity: The molecule contains three distinct reactive centers: two nucleophilic amino groups and one electrophilic methyl ester group. The amino groups can be made to react preferentially, for instance, in cyclization reactions to form heterocycles, while leaving the ester group untouched for subsequent transformations like hydrolysis to a carboxylic acid or amidation.
Controlled Sequential Functionalization: The two amino groups can be functionalized stepwise. It is possible to selectively react one amino group, purify the mono-substituted product, and then introduce a different functional group at the second amine. researchgate.net This selective functionalization is crucial for creating unsymmetrical derivatives and highly complex molecular targets.
Pre-installed Fluorine Atom: The fluorine atom provides a method for introducing fluorine into a target molecule at an early stage. Late-stage fluorination can be challenging, so using a fluorinated building block is often more efficient. Fluorine can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding interactions, which is critical in medicinal chemistry and materials science.
A Versatile Scaffold: The phenylenediamine structure serves as a versatile scaffold for building fused ring systems. researchgate.netbiosynth.com The rigid benzene (B151609) ring ensures that substituents are held in a well-defined spatial relationship, which is essential for designing molecules that can bind to specific biological receptors or self-assemble into ordered materials. The ortho-diamine moiety is a classic "handle" for constructing a wide array of fused heterocycles, making it a cornerstone of synthetic strategies aimed at complex targets.
In essence, this compound is not just a simple reagent but a sophisticated molecular platform that enables the efficient assembly of complex chemical architectures with a high degree of control over the final structure and properties.
Q & A
Q. What are the established synthetic protocols for Methyl 2,3-diamino-5-fluorobenzoate, and how are intermediates purified?
The compound is synthesized via reaction of this compound with cyanogen bromide in a methanol/water solvent system (1:2.2 v/v) at 71°C for 12–18 hours. Post-reaction, the mixture is concentrated, neutralized to pH 7 with saturated Na₂CO₃, and extracted with EtOAc (5×20 mL). Organic layers are washed with water and dried to yield the product . Purification relies on pH-controlled extraction to remove unreacted amines or acidic byproducts.
Q. Which analytical methods are critical for confirming the structure and purity of this compound?
Key techniques include:
- ¹H NMR (400 MHz in CD₃OD): Peaks at δ 7.19 (dd, J = 8.1, 2.4 Hz) and 3.85 (s, OCH₃) confirm aromatic and ester moieties .
- Mass spectrometry : ESI-MS ([M+1]⁺ = 409.8) validates molecular weight .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area) .
Advanced Research Questions
Q. How can conflicting solubility or stability data for this compound be resolved during method development?
Discrepancies often arise from solvent polarity or pH variations. For example:
- Solubility : Test in DMSO (high solubility) vs. aqueous buffers (limited solubility at neutral pH). Adjust pH to 4–6 for improved aqueous stability .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify hydrolysis pathways (e.g., ester cleavage to carboxylic acid) .
Q. What reaction mechanisms govern the formation of benzimidazole derivatives from this compound?
The diamine group undergoes cyclization with electrophiles (e.g., isothiocyanates or cyanogen bromide) via nucleophilic attack, forming imidazole rings. For example:
- Reaction with 2-isothiocyanato-N,N-dimethylethan-1-amine generates a benzimidazole scaffold through thiourea intermediate formation, followed by intramolecular cyclization .
- Kinetic studies (e.g., varying temperature from 50–80°C) can elucidate activation energy and optimal conditions .
Q. How can low yields in benzimidazole synthesis be mitigated when using this compound?
- Solvent optimization : Replace methanol with DMF to enhance electrophile solubility .
- Stoichiometry : Use a 1.2:1 molar ratio of isothiocyanate to diamine to minimize side reactions .
- Catalysis : Add catalytic ZnCl₂ (5 mol%) to accelerate cyclization .
Q. What strategies are recommended for scaling up this compound synthesis while maintaining reproducibility?
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate formation .
- Design of experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, stirring rate) and identify critical parameters .
Data Interpretation & Application Questions
Q. How should researchers interpret unexpected byproducts in this compound reactions?
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?
The compound serves as a precursor for fluorinated benzimidazole-carboximidamides, which exhibit kinase inhibition (e.g., targeting EGFR or VEGFR2). Key modifications include:
- Introducing pyrrolidinyl or dimethylaminoethyl groups at the 2-position to enhance binding affinity .
- Fluorine at the 5-position improves metabolic stability and membrane permeability .
Methodological Best Practices
Q. What safety precautions are essential when handling this compound?
Q. How can computational modeling aid in optimizing reactions involving this compound?
- DFT calculations : Predict reaction pathways (e.g., cyclization barriers) and transition states to guide experimental conditions .
- Docking studies : Screen benzimidazole derivatives against kinase crystal structures (PDB IDs) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
